3-Chlorobut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobut-3-en-1-amine is an organic compound with the molecular formula C4H8ClN. It is characterized by the presence of a chlorine atom, a double bond, and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobut-3-en-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an amine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Chlorobut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chlorobut-3-en-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobut-2-en-1-amine: Similar in structure but differs in the position of the double bond.
3-Chlorobut-3-en-1-ol: Contains a hydroxyl group instead of an amine group.
3-Chlorobut-2-en-1-ol: Similar to 3-chlorobut-3-en-1-ol but with a different position of the double bond
Uniqueness
3-Chlorobut-3-en-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications .
Properties
CAS No. |
918871-89-3 |
---|---|
Molecular Formula |
C4H8ClN |
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3-chlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2 |
InChI Key |
QWZABTGKWQCMGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.